

A Comparative Analysis of Desulfated Caerulein and Cholecystokinin-8 (CCK-8) Activity

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Compound of Interest

Compound Name: *Caerulein, desulfated tfa*

Cat. No.: *B15599465*

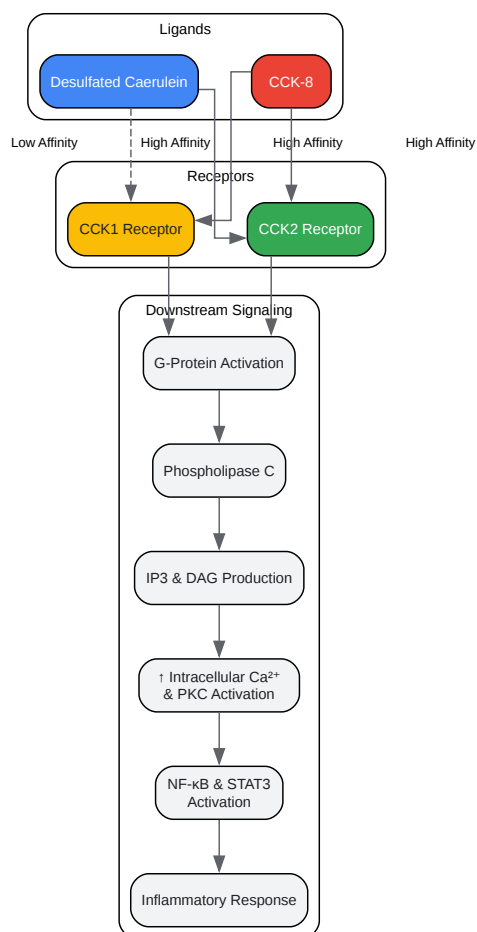
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of desulfated caerulein and cholecystokinin-8 (CCK-8), focusing on their receptor binding affinities, signaling pathways, and functional potencies. The information presented is supported by experimental data to aid researchers in selecting the appropriate peptide for their studies.

Signaling Pathways

Both desulfated caerulein and CCK-8 are known to interact with cholecystokinin receptors (CCK1R and CCK2R), which are G-protein coupled receptors. Upon binding, they trigger a cascade of intracellular signaling events. High concentrations of caerulein, a sulfated analogue of desulfated caerulein, are widely used to induce experimental acute pancreatitis, activating inflammatory pathways. The signaling cascade involves the activation of transcription factors such as NF- κ B and STAT3, leading to the production of inflammatory cytokines.^{[1][2][3][4]} While both peptides can activate these pathways, the sulfation state significantly impacts their affinity and potency, particularly at the CCK1 receptor.



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Caption: Ligand-receptor binding and downstream signaling.

Quantitative Data Summary

The binding affinities and potencies of desulfated caerulein and CCK-8 for CCK receptors have been determined in various studies. The following table summarizes key quantitative data. It is important to note that the absence of the sulfate group on the tyrosine residue dramatically reduces the affinity of CCK-8 for the CCK1 receptor.[5][6]

Parameter	Desulfated Caerulein	CCK-8 (Sulfated)	Reference
CCK1 Receptor Binding Affinity (Ki)	~500-fold lower than sulfated CCK-8	~0.6-1 nM	[5]
CCK2 Receptor Binding Affinity (Ki)	High Affinity (similar to CCK-8)	~0.3–1 nM	[5]
Relative Potency (Pancreatic Secretion)	Less potent than sulfated caerulein and CCK-8	Standard for comparison	[7][8]

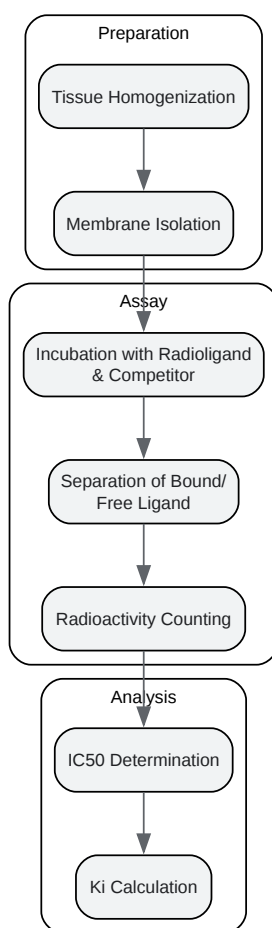
Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to characterize ligand-receptor interactions and subsequent cellular responses.

Receptor Binding Assays

A common method to determine the binding affinity of ligands to their receptors is the competitive radioligand binding assay.

- **Preparation of Membranes:** Pancreatic or other tissues expressing CCK receptors are homogenized, and the cell membrane fraction is isolated by centrifugation.[9]
- **Radioligand:** A radiolabeled form of a high-affinity ligand, such as [125I]CCK-8, is used.[9][10]
- **Competition:** The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled competitor (desulfated caerulein or CCK-8).
- **Separation:** Bound and free radioligand are separated by filtration.
- **Quantification:** The radioactivity of the bound fraction is measured using a gamma counter.
- **Data Analysis:** The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).



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Caption: Workflow for competitive radioligand binding assay.

Functional Assays (e.g., Amylase Secretion)

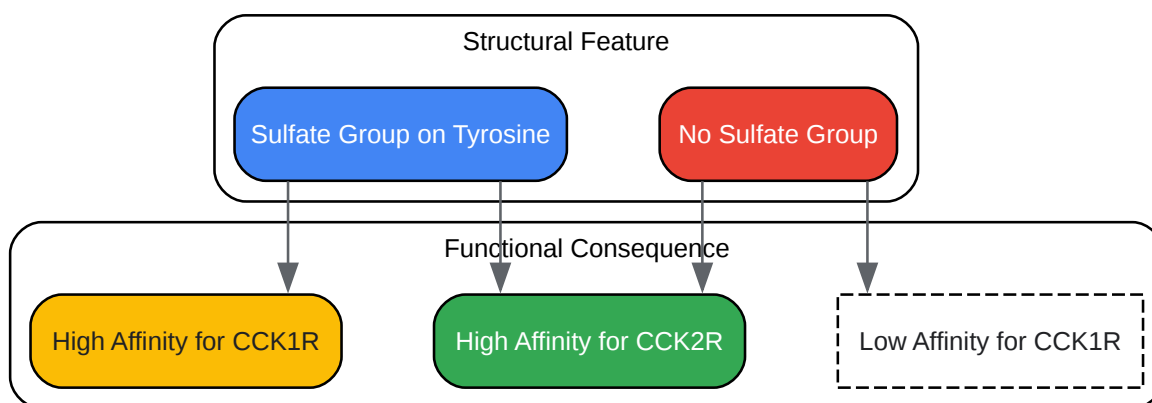
Functional assays measure the biological response to receptor activation. For CCK receptors in the pancreas, a classic functional assay is the measurement of amylase secretion from pancreatic acini.

- **Isolation of Pancreatic Acini:** Pancreatic tissue is digested with collagenase to isolate acini.
- **Incubation:** Acini are incubated with varying concentrations of the test compound (desulfated caerulein or CCK-8).
- **Sample Collection:** At the end of the incubation period, the supernatant is collected.

- Amylase Measurement: The amylase activity in the supernatant is determined using a colorimetric assay.
- Data Analysis: Dose-response curves are generated to determine the potency (EC50) of the compound.[6]

Structural and Functional Relationship

The key structural difference between desulfated caerulein/desulfated CCK-8 and their sulfated counterparts is the absence of a sulfate group on the tyrosine residue. This modification has a profound impact on their biological activity, particularly their affinity for the CCK1 receptor. The sulfate group is a critical determinant for high-affinity binding to the CCK1 receptor.[5][6] In contrast, the CCK2 receptor is more permissive and can bind both sulfated and non-sulfated forms with high affinity.[5]



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Caption: Structure-activity relationship of sulfation.

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